tert-Butylmagnesium chloride
Overview
Description
tert-Butylmagnesium chloride is an organomagnesium compound commonly known as a Grignard reagent. It is a powerful carbon nucleophile primarily used for carbon-carbon bond formation. The compound has the molecular formula (CH₃)₃CMgCl and is typically available as a solution in tetrahydrofuran or diethyl ether .
Mechanism of Action
Target of Action
Tert-Butylmagnesium chloride, an organomagnesium compound, is commonly known as a Grignard reagent . Its primary targets are carbon atoms in organic compounds . It acts as a powerful carbon nucleophile, which means it donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
This compound interacts with its targets (carbon atoms) by forming carbon-carbon (C-C) bonds . This interaction results in the creation of new organic compounds .
Biochemical Pathways
This compound is involved in the Grignard reaction, a cornerstone in organic chemistry . This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the preparation of tert-butylsulfinyl chloride .
Action Environment
This compound is sensitive to air and moisture . It is typically stored under inert gas in a controlled environment to prevent unwanted reactions . It is also highly reactive with water, and can react violently . Therefore, the environment significantly influences its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
tert-Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Grignard metathesis reaction of 2,5-dibromo-3-hexylthiophene to form 2-bromo-5-magnesiobromo-3-hexylthiophene . This interaction is crucial for the synthesis of complex organic molecules. The nature of these interactions typically involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in organic substrates, leading to the formation of new carbon-carbon bonds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The binding interactions of this compound with biomolecules are typically mediated by the carbon-magnesium bond, which acts as a nucleophile in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. For instance, storage below 25°C may cause the formation of crystalline magnesium salts, which can be redissolved by moving the container to a warm location and occasional gentle swirling . Long-term studies have shown that this compound can have lasting effects on cellular metabolism and gene expression, depending on its stability and degradation over time.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the Grignard reaction, where it acts as a nucleophile, attacking electrophilic carbon atoms in organic substrates to form new carbon-carbon bonds . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The involvement of this compound in these pathways is crucial for the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butylmagnesium chloride is synthesized by reacting tert-butyl chloride with magnesium in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The tert-butyl chloride is then added slowly to the magnesium under reflux conditions, ensuring the reaction proceeds smoothly .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
tert-Butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in cross-coupling reactions with various halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form tertiary alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst like copper to form coupled products.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Coupled Products: From cross-coupling reactions with halides.
Scientific Research Applications
tert-Butylmagnesium chloride is widely used in scientific research due to its versatility:
Organic Synthesis: Used in the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Isopropylmagnesium chloride
Uniqueness
tert-Butylmagnesium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance. This steric effect can influence the selectivity and reactivity of the compound in various reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;2-methylpropane;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPUKWAZPZXTO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987044 | |
Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677-22-5 | |
Record name | tert-Butylmagnesium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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